REACTION_CXSMILES
|
[F:1][C:2]([F:31])([F:30])[C:3](=O)[C:4](=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6].C(=O)([O-])[O-].[K+].[K+]>>[CH2:8]([O:7][C:5](=[O:6])[C:4]#[C:3][C:2]([F:30])([F:31])[F:1])[CH3:9] |f:1.2.3|
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Name
|
|
Quantity
|
270 g
|
Type
|
reactant
|
Smiles
|
FC(C(C(C(=O)OCC)=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)=O)(F)F
|
Name
|
|
Quantity
|
54 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated from 160° C. to 225° C. in 3 h at 2-3 mbar vacuum
|
Duration
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3 h
|
Type
|
DISTILLATION
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Details
|
The title compound is distilled
|
Type
|
CUSTOM
|
Details
|
recovered in a cold trap
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C#CC(F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |